

# An In-depth Technical Guide to the Molecular Structure of N,3-dimethylbutanamide

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## Compound of Interest

Compound Name: *n*,3-dimethylbutanamide

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This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of **N,3-dimethylbutanamide**, a secondary amide of interest in various chemical and pharmaceutical research contexts.

## Molecular Structure and Identification

**N,3-dimethylbutanamide** is an acyclic amide with a branched alkyl chain. Its structure consists of a butanamide backbone with a methyl group attached to the nitrogen atom (N-methyl) and another methyl group at position 3 of the butyl chain.

**Figure 1.** 2D Chemical Structure of **N,3-dimethylbutanamide**.

Table 1: Chemical Identifiers and General Properties

Property	Value	Reference
IUPAC Name	<b>N,3-dimethylbutanamide</b>	<a href="#">[1]</a>
Synonyms	N-Methylisovaleramide, Butanamide, N,3-dimethyl-	<a href="#">[1]</a>
CAS Number	21458-36-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	115.17 g/mol	<a href="#">[1]</a>
Canonical SMILES	CC(C)CC(=O)NC	<a href="#">[1]</a> <a href="#">[2]</a>

| InChIKey | GFWZPTGIVKRQNM-UHFFFAOYSA-N | [\[1\]](#) |

## Physicochemical and Computed Properties

The following table summarizes key computed properties that are valuable for understanding the molecule's behavior in various chemical and biological systems, including its solubility, permeability, and potential for intermolecular interactions.

Table 2: Computed Physicochemical Properties

Property	Value	Reference
XLogP3 (Octanol-Water Partition Coefficient)	0.8	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	29.1 Å <sup>2</sup>	<a href="#">[2]</a>
Hydrogen Bond Donor Count	1	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[2]</a>
Rotatable Bond Count	2	<a href="#">[2]</a>
Complexity	78.6	<a href="#">[2]</a>

| Monoisotopic Mass | 115.099714038 Da |[\[2\]](#) |

## Experimental Protocols

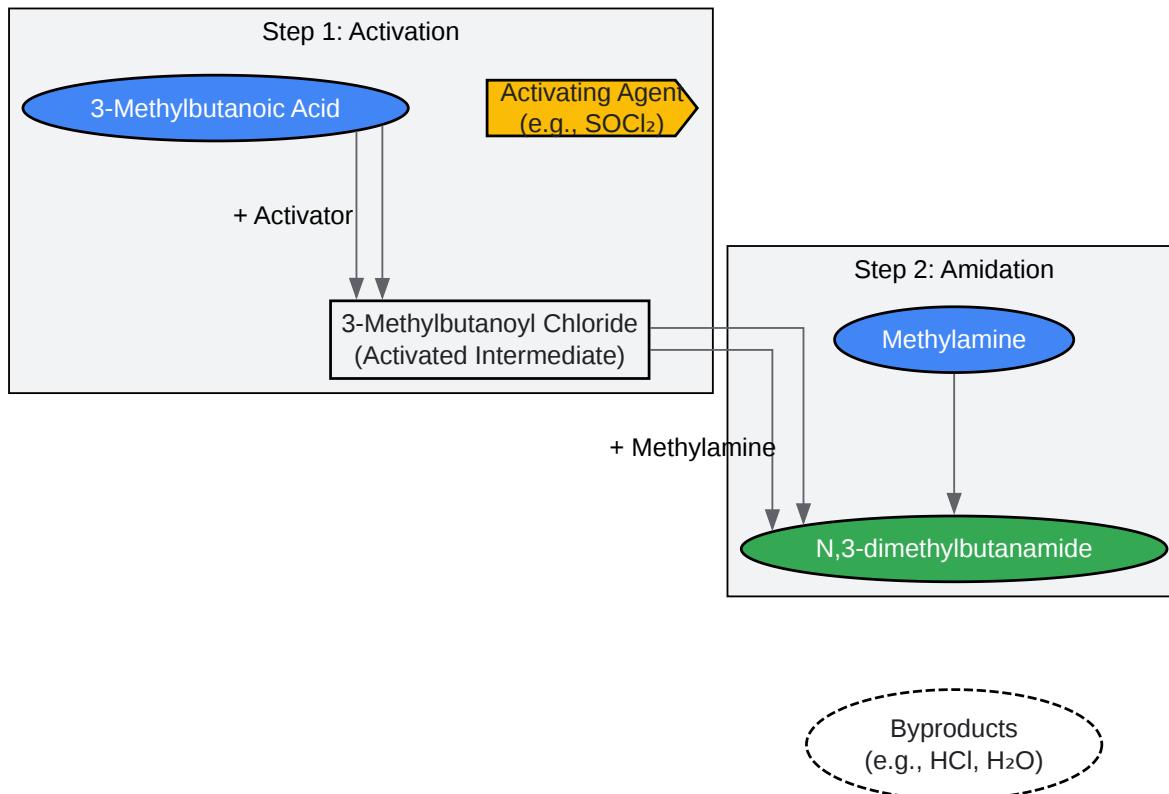
A standard and reliable method for the synthesis of **N,3-dimethylbutanamide** is the amidation of 3-methylbutanoic acid with methylamine. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Protocol: Amidation via Acyl Chloride Intermediate

This protocol is a common laboratory procedure for forming amides.[\[3\]](#)

- Activation of Carboxylic Acid:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-methylbutanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
  - Slowly add 1.1 to 1.2 equivalents of thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride at 0 °C.
  - Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the evolution of gas (HCl and  $\text{SO}_2$  or CO and  $\text{CO}_2$ ) ceases. This indicates the formation of the intermediate, 3-methylbutanoyl chloride.
  - Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure.
- Amidation Reaction:
  - Dissolve the crude 3-methylbutanoyl chloride in a fresh portion of anhydrous dichloromethane.
  - In a separate flask, prepare a solution of 2.2 equivalents of methylamine in dichloromethane. An excess is used to react with the acyl chloride and to neutralize the HCl by-product.
  - Cool the acyl chloride solution to 0 °C in an ice bath.
  - Slowly add the methylamine solution dropwise to the stirred acyl chloride solution.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Work-up and Purification:
  - Quench the reaction by adding water.
  - Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **N,3-dimethylbutanamide**.
  - The crude product can be further purified by vacuum distillation or column chromatography on silica gel.



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**Figure 2.** General workflow for the synthesis of **N,3-dimethylbutanamide**.

Standard analytical techniques are used to confirm the structure and purity of the synthesized **N,3-dimethylbutanamide**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to elucidate the carbon-hydrogen framework.
- Infrared (IR) Spectroscopy: Used to identify key functional groups, particularly the amide C=O and N-H bonds.

- Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of the molecule.

## Spectroscopic Data

While a comprehensive public database of spectra for **N,3-dimethylbutanamide** is not readily available, the expected spectral characteristics can be predicted based on its structure and data from similar amide compounds.[\[4\]](#)

Table 3: Predicted  $^1\text{H}$  NMR Spectral Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 5.5 - 6.5	Broad Singlet	1H	N-H
~ 2.80	Doublet	3H	$\text{N-CH}_3$
~ 2.10	Doublet	2H	$-\text{CH}_2\text{-C=O}$
~ 2.00	Multiplet	1H	$-\text{CH}(\text{CH}_3)_2$

| ~ 0.95 | Doublet | 6H |  $-\text{CH}(\text{CH}_3)_2$  |

Table 4: Predicted  $^{13}\text{C}$  NMR Spectral Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 173	$\text{C=O}$ (Amide Carbonyl)
~ 50	$-\text{CH}_2\text{-C=O}$
~ 26	$\text{N-CH}_3$
~ 25	$-\text{CH}(\text{CH}_3)_2$

| ~ 22 |  $-\text{CH}(\text{CH}_3)_2$  |

Table 5: Predicted IR Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~ 3300 (broad)	N-H Stretch	Secondary Amide
~ 2960 - 2870	C-H Stretch	Alkyl Groups
~ 1640 (strong)	C=O Stretch (Amide I band)	Secondary Amide

| ~ 1550 | N-H Bend (Amide II band) | Secondary Amide |

**Mass Spectrometry:** In an electron ionization mass spectrum, the molecular ion peak (M<sup>+</sup>) would be expected at m/z = 115. Key fragmentation patterns would likely involve the cleavage of the amide bond and loss of alkyl fragments.

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## References

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